

# Essential Safety and Operational Guidance for Handling AT-035

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of **AT-035**, a potent and selective NOP receptor agonist.

This document provides critical safety protocols and detailed operational procedures for the laboratory use of **AT-035**. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. **AT-035**, identified as [(1-(1-((1s,4s)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-3-yl)methanamine], is a high-affinity NOP agonist requiring specialized handling as a potent pharmacological compound.

#### **Immediate Safety and Handling Protocols**

The following table summarizes the essential safety information for **AT-035**, compiled from available safety data sheets and general practices for handling potent compounds.



| Parameter           | Information                                                                                                                                                                               | Citation |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Chemical Name       | [(1-(1-((1s,4s)–4-<br>isopropylcyclohexyl)piperidin-<br>4-yl)-1H-indol-3-<br>yl)methanamine]                                                                                              |          |
| CAS Number          | 2099680-55-2                                                                                                                                                                              |          |
| Molecular Formula   | C23H35N3                                                                                                                                                                                  |          |
| Molecular Weight    | 353.54 g/mol                                                                                                                                                                              |          |
| Physical Appearance | Solid                                                                                                                                                                                     |          |
| Primary Hazards     | As a potent pharmacological compound, AT-035 should be handled with care to avoid accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. | [1]      |
| Storage             | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers.                                            | [1]      |

## **Personal Protective Equipment (PPE)**

Due to the potent nature of AT-035, stringent adherence to PPE protocols is mandatory.



| Equipment              | Specification                                                                                   | Citation |
|------------------------|-------------------------------------------------------------------------------------------------|----------|
| Eye/Face Protection    | Wear tightly fitting safety goggles with side-shields.                                          |          |
| Skin Protection        | Wear chemical-impermeable gloves and protective clothing. Avoid contact with skin.              | [1]      |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or for handling larger quantities. |          |
| Hand Protection        | Chemical-resistant gloves (e.g., nitrile) are required.                                         | [1]      |

#### **Operational and Disposal Plans**

A clear and systematic approach to the use and disposal of **AT-035** is critical for laboratory safety. The following workflow outlines the necessary steps from preparation to disposal.



Click to download full resolution via product page

Caption: Safe handling workflow for AT-035.

#### **Spill and Emergency Procedures**

Spills: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. [1] Avoid dust formation and breathing vapors.[1] Use appropriate PPE, including chemical-impermeable gloves, and collect the spilled material with an inert absorbent.[1] Place the collected material in a suitable, closed container for disposal.[1]



#### First Aid:

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[1]
- Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[1]

## **Disposal Plan**

Dispose of **AT-035** and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Discharge into the environment must be avoided. [1] Keep the chemical in suitable and closed containers for disposal.[1]

## **Experimental Protocols**

**AT-035** has been characterized in several in vitro functional assays to determine its activity at the NOP receptor. The following are detailed methodologies for these key experiments.

#### **Receptor Binding Assay**

This assay measures the affinity of **AT-035** for the NOP receptor by assessing its ability to displace a radiolabeled ligand.

- Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor.
- Incubation: In a 96-well plate, incubate the cell membranes (20-40 μg of protein) with a known concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-UFP-101) and varying concentrations of AT-035 (1 pM to 10 μM).[2]
- Non-specific Binding Determination: A parallel set of incubations should include a high concentration of an unlabeled NOP agonist (e.g., 1 μM of N/OFQ) to determine non-specific



binding.[2]

- Termination: After a 1-hour incubation at room temperature, terminate the reaction by vacuum filtration onto PEI-soaked filters.[2]
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the specific binding and determine the inhibitory constant (Ki) of AT-035.

#### [35S]GTPyS Binding Assay

This functional assay measures the ability of **AT-035** to activate G proteins coupled to the NOP receptor.

- Membrane and Reagent Preparation: Use membranes from cells expressing the human NOP receptor. Prepare an assay buffer containing HEPES, MgCl<sub>2</sub>, NaCl, and GDP.[3]
- Incubation: In a 96-well plate, incubate the membranes (2 mg/ml protein) with [35S]GTPγS (50 pM), GDP (10 μM), and varying concentrations of **AT-035** for 60 minutes at 25°C.[3]
- Filtration: Filter the samples over glass fiber filters and wash with ice-cold buffer to remove unbound [35S]GTPyS.[3][4]
- Detection: Measure the radioactivity on the filters using a scintillation counter.[4]
- Data Analysis: Determine the potency (EC<sub>50</sub>) and efficacy (Emax) of AT-035 by normalizing the data to the maximal stimulation induced by a standard full agonist like N/OFQ.[3]

#### **Calcium Mobilization Assay**

This assay assesses the ability of **AT-035** to induce an increase in intracellular calcium, a downstream effect of NOP receptor activation when co-expressed with a promiscuous  $G\alpha$  protein.

 Cell Preparation: Seed cells co-expressing the NOP receptor and a promiscuous G protein (e.g., Gα16) in a 96-well plate and incubate overnight.[5]



- Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) by incubating them in a loading buffer for 30-60 minutes at 37°C.[1][5]
- Ligand Addition: Prepare serial dilutions of AT-035 in an appropriate buffer.
- Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the AT-035 solutions to the wells and continue to monitor the change in fluorescence intensity over time.
- Data Analysis: Calculate the increase in fluorescence to determine the concentrationresponse curve for AT-035-induced calcium mobilization.

## Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is used to study the interaction between the NOP receptor and G proteins or β-arrestin in live cells.

- Cell Transfection: Co-transfect cells with constructs for the NOP receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a G protein subunit or β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[6][7]
- Cell Plating: Plate the transfected cells in a 96-well plate 24 hours before the experiment.
- Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.[2][6]
- BRET Measurement: Measure the luminescence at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.
- Ligand Stimulation: Add varying concentrations of AT-035 and measure the change in the BRET ratio over time.
- Data Analysis: The change in the BRET ratio reflects the ligand-induced interaction between the receptor and the signaling protein.[6]

Check Availability & Pricing

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- To cite this document: BenchChem. [Essential Safety and Operational Guidance for Handling AT-035]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931021#personal-protective-equipment-for-handling-at-035]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]





#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com